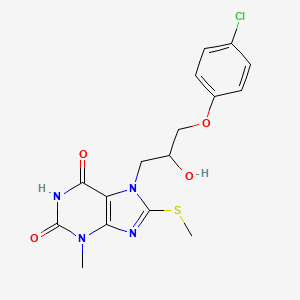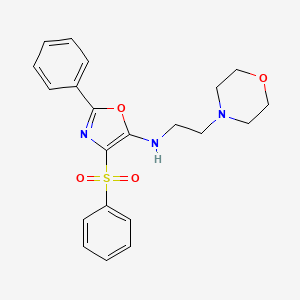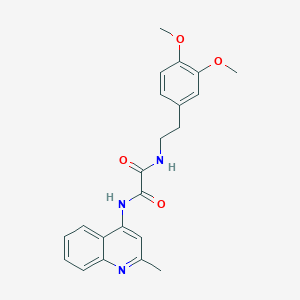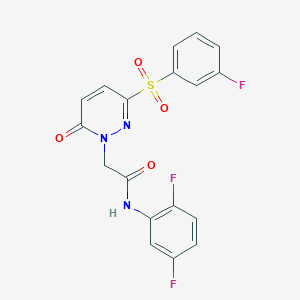
2-(1H-indol-3-yl)-2-(isobutylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-2-(isobutylamino)acetic acid is a compound with an indole backbone, which is significant due to its structural resemblance to biologically active molecules. The indole nucleus is a prevalent motif in many natural and synthetic molecules with various biological activities, such as anti-tumor and anti-inflammatory activities, often associated with DNA and protein interactions (Geetha et al., 2019).
Synthesis Analysis
The synthesis of indole derivatives, such as 2-(1H-indol-3-yl)-2-(isobutylamino)acetic acid, can involve several synthetic routes, including the indolization of acetylaminophenylhydrazone derivatives and subsequent reactions to introduce amino and isobutyl groups. For instance, a method was developed for producing indole compounds containing an amino group at positions 4 and 6 of the benzene ring, forming the basis for synthesizing derivatives like 2-(1H-indol-3-yl)-2-(isobutylamino)acetic acid (Maklakov et al., 2002).
Molecular Structure Analysis
The structure of compounds containing the indole nucleus, including 2-(1H-indol-3-yl)-2-(isobutylamino)acetic acid, can be elucidated using spectroscopic techniques like HNMR, IR, LC-MS, and single-crystal X-ray diffraction studies. These analyses reveal the planar nature of the indole ring and the spatial arrangement of substituents, which are critical for the compound's biological activities (Geetha et al., 2019).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including electrophilic substitution, cycloaddition, and nucleophilic addition, depending on the functional groups present. The reactivity of indole-3-acetic acid derivatives, for example, allows for the synthesis of a wide range of biologically relevant compounds through modifications at the indole nucleus or the acetic acid moiety (Naik, Kumar, & Harini, 2011).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Antibacterial Potentials
A study by Rubab et al. (2017) involved transforming 2-(1H-Indol-3-yl)acetic acid to create derivatives with significant antibacterial activities against Gram-positive and Gram-negative bacterial strains. Some derivatives exhibited antibacterial activities close to the standard Ciprofloxacin, suggesting their potential as therapeutic agents against inflammatory ailments (Rubab et al., 2017).
Structural Analysis and Biological Properties
Research by Geetha et al. (2019) focused on the indole nucleus, noting its presence in molecules with anti-tumor and anti-inflammatory activities. The study synthesized a compound involving (1H-Indol-3-yl)-acetic acid and analyzed its structure through X-ray diffraction, contributing to the understanding of indole-based molecules' biological properties (Geetha et al., 2019).
Application in Plant and Microorganism Research
Ilić et al. (2005) introduced derivatives of indole-3-acetic acid for novel research tools in plants, humans, and microorganisms. These derivatives can be used for creating immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or molecular probes (Ilić et al., 2005).
Novel Indoloketopiperazine Derivatives
A study by Ghandi et al. (2012) described the synthesis of novel substituted indoloketopiperazine derivatives through a three-component reaction involving 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid. This research contributes to the field of organic chemistry, particularly in the synthesis of complex organic compounds (Ghandi et al., 2012).
Antioxidant Evaluation of Indole-3-acetic Acid Analogues
Research by Naik et al. (2011) involved synthesizing derivatives of indole-3-acetic acid and evaluating their antioxidant activities. This study highlights the importance of coupling aniline and substituted anilines in indole-3-acetic acid analogues for significant antioxidant activity (Naik et al., 2011).
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-2-(2-methylpropylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)7-16-13(14(17)18)11-8-15-12-6-4-3-5-10(11)12/h3-6,8-9,13,15-16H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJPKAROFVPEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-2-(isobutylamino)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2489691.png)
![2-Amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2489693.png)
![2-Chloro-N-[[6-(trifluoromethyl)oxan-2-yl]methyl]acetamide](/img/structure/B2489694.png)
![N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2489695.png)








![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2489712.png)